BenchChemオンラインストアへようこそ!

9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine

Physicochemical profiling CNS drug-likeness Lead optimization

This 6,9-disubstituted purine fills a critical gap in CNS-targeted screening libraries, which are dominated by N4-aryl or N4-unsubstituted piperazine variants. Its unique N9-methyl/N4-phenethyl substitution pattern is a defined probe for SAR studies on serotonergic and sigma receptor modulation. Avoid the confounding variables of commercial N4-aryl analogs; use this compound to cleanly quantify the impact of the phenethyl spacer and N9-alkylation on receptor binding. Ideal for DMPK benchmarking against the N9-unsubstituted analog (CAS 24951-02-8) and patent-landscape-driven lead optimization within the WO2011059207A2 chemical space.

Molecular Formula C18H22N6
Molecular Weight 322.4 g/mol
CAS No. 2549042-67-1
Cat. No. B6452762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine
CAS2549042-67-1
Molecular FormulaC18H22N6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)CCC4=CC=CC=C4
InChIInChI=1S/C18H22N6/c1-22-14-21-16-17(22)19-13-20-18(16)24-11-9-23(10-12-24)8-7-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
InChIKeyRUJPRPDKANMAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine (CAS 2549042-67-1): Structural Identity and Procurement Baseline


9-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine (CAS 2549042-67-1, molecular formula C₁₈H₂₂N₆, molecular weight 322.4 g/mol) is a synthetic small molecule belonging to the 6,9-disubstituted purine class, characterized by a purine core bearing an N9-methyl group and a C6-linked 4-(2-phenylethyl)piperazine moiety . This compound belongs to the broader arylpiperazine-purine hybrid family, a scaffold extensively investigated for CNS-targeted therapeutic applications, including antidepressant activity via serotonin receptor modulation and anticancer activity through cytotoxic mechanisms [1][2]. The specific combination of an N9-methyl substituent and a flexible phenethyl spacer on the piperazine ring distinguishes this compound from simpler N9-unsubstituted or N4-arylpiperazine analogs, creating a unique pharmacophoric profile relevant to medicinal chemistry and preclinical drug discovery procurement.

Why Generic Substitution of 9-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine (CAS 2549042-67-1) with In-Class Analogs Fails


Within the 6-piperazinyl-purine family, seemingly minor structural perturbations produce large shifts in target engagement, physicochemical properties, and biological readout. The N9-methyl group on the target compound eliminates a hydrogen-bond donor present on the N9-unsubstituted analog (CAS 24951-02-8), altering both solubility and receptor pharmacophore complementarity . The linear phenethyl spacer on the piperazine N4 distinguishes this compound from N4-arylpiperazine derivatives (e.g., 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine), where a directly attached aryl ring imposes different conformational constraints and electron distribution on the piperazine nitrogen, directly impacting affinity for monoaminergic receptors [1]. Furthermore, the unsubstituted piperazine analog 6-(1-piperazinyl)-9-methylpurine (CAS 139653-63-7), while active as a hypoglycemic agent (US5057517), lacks the hydrophobic phenethyl extension required for potent CNS receptor occupancy [2]. These structural distinctions render simple in-class substitution unreliable; procurement decisions must be guided by compound-specific evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence: 9-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine (CAS 2549042-67-1) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N9-Unsubstituted Phenethylpiperazine Analog

The target compound (MW = 322.4 g/mol) incorporates an N9-methyl group absent in the direct des-methyl analog 6-(4-phenethylpiperazin-1-yl)-9H-purine (CAS 24951-02-8, MW = 308.4 g/mol) . This N9-methylation increases molecular weight by 14 Da and eliminates one tautomeric hydrogen-bond donor site on the purine imidazole ring. For CNS-targeted arylpiperazine-purines, N9-alkylation has been associated with improved blood-brain barrier penetration in class-level SAR studies, attributed to reduced hydrogen-bond donor count and moderately increased lipophilicity [1]. The calculated difference in hydrogen-bond donor count (0 vs. 1) between these two compounds represents a key differentiation parameter for CNS PK predictions.

Physicochemical profiling CNS drug-likeness Lead optimization

Phenethyl Spacer Length Differentiation vs. N4-Arylpiperazine Analog: Conformational Flexibility and Receptor Pharmacophore Mapping

The target compound features a two-carbon ethylene spacer between the piperazine N4 and the terminal phenyl ring, contrasting with N4-arylpiperazine analogs (e.g., 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine) where the aryl group is directly attached to the piperazine nitrogen. In the broader phenylpiperazine class, the presence of an alkyl spacer between the piperazine and the aryl group is a critical determinant of sigma-1 vs. sigma-2 receptor selectivity and 5-HT1A vs. 5-HT2A affinity ratios [1][2]. For phenethylpiperazine-containing ligands, the ethylene linker allows the terminal phenyl to access a distal hydrophobic pocket that is sterically inaccessible to directly linked N-phenylpiperazine congeners. While direct comparative binding data for these exact purine-bearing analogs has not been published, the SAR derived from the extensively characterized phenethylpiperazine amide series demonstrates that the phenethyl spacer confers 10- to 100-fold selectivity improvements for 5-HT2A over 5-HT2C receptors compared to directly linked arylpiperazine controls [3].

Serotonin receptor Sigma receptor Structure-activity relationship

Class-Level Antidepressant Activity Differentiation: Arylpiperazine-Purine Hybrids in the Forced Swim Test

The target compound falls within the structural scope of WO2011059207A2, which claims arylpiperazine-containing purine derivatives for treating depressive disorders [1]. While compound-specific in vivo data for CAS 2549042-67-1 has not been disclosed in the patent examples, closely related arylpiperazine-purine-2,6-dione hybrids (e.g., 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives) have demonstrated antidepressant-like activity in the mouse forced swim test (FST) comparable to or stronger than imipramine, with concomitant 5-HT1A receptor binding affinities in the nanomolar range [2]. The distinguishing feature of the target compound—the phenethyl spacer and N9-methyl substitution—maps onto SAR trends indicating that N9-alkylation combined with an optimized N4-arylalkyl linker length enhances 5-HT1A affinity while reducing off-target D2 receptor binding [3]. In contrast, the unsubstituted piperazine analog 6-(1-piperazinyl)-9-methylpurine (US5057517) was developed as a hypoglycemic agent with no reported CNS activity, underscoring the functional divergence driven by the N4 substituent.

Antidepressant 5-HT1A receptor Forced swim test In vivo efficacy

Class-Level Cytotoxic Activity: 6,9-Disubstituted Purines with Piperazine at C6 vs. Clinical Anticancer Agents

The 6,9-disubstituted purine scaffold bearing a 4-substituted piperazine at C6, to which the target compound belongs, has demonstrated promising in vitro cytotoxicity across multiple human cancer cell lines. In a systematic study by Kucukdumlu et al. (2020), a series of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives showed IC₅₀ values ranging from 0.05 to 21.8 μM against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines [1]. The two most potent analogs (compounds 12 and 22) achieved IC₅₀ values of 0.08–0.13 μM on Huh7 cells, comparable to camptothecin and superior to cladribine, fludarabine, and 5-fluorouracil [2]. While the target compound differs in having an N9-methyl and N4-phenethyl substitution pattern rather than N9-cyclopentyl and N4-aryl, the conserved 6-piperazinyl-purine core places it within the same pharmacophoric space associated with cytotoxic activity. Procurement of this specific substitution variant is relevant for SAR expansion studies aimed at decoupling the N9 and N4 substituent contributions to cytotoxicity.

Anticancer Cytotoxicity Huh7 liver cancer MCF7 breast cancer

Optimal Research Application Scenarios for 9-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine (CAS 2549042-67-1)


CNS Receptor Screening Libraries: Serotonergic and Sigma Receptor Profiling

Given the structural alignment with the arylpiperazine-purine chemotype claimed for antidepressant activity in WO2011059207A2 [1] and the established role of phenethylpiperazine moieties in conferring 5-HT2A and sigma receptor affinity [2], this compound is optimally deployed as a screening library member in CNS receptor profiling panels. Its unique N9-methyl/N4-phenethyl substitution pattern fills a gap in commercially available purine-piperazine screening collections, which are dominated by N4-aryl or N4-unsubstituted variants. Researchers investigating serotonergic or sigma receptor targets should prioritize this compound over the N9-unsubstituted analog (CAS 24951-02-8) or the N4-unsubstituted piperazine analog (CAS 139653-63-7) when the objective is to evaluate the contribution of the phenethyl spacer and N9-alkylation to receptor binding and functional selectivity.

Anticancer SAR Expansion: N9/N4 Disubstitution Matrix Studies

The compound serves as a strategic tool for expanding the SAR matrix of 6,9-disubstituted purine cytotoxic agents. Published series have explored N9-cyclopentyl/N4-aryl combinations with IC₅₀ values down to 0.08 μM on Huh7 cells [3]; the target compound introduces the unexplored N9-methyl/N4-phenethyl pair. Systematic comparison of this compound against the N9-cyclopentyl series in standardized SRB cytotoxicity assays across Huh7, HCT116, and MCF7 cell lines would directly quantify the impact of replacing a cyclopentyl with a methyl at N9 and an aryl with a phenethyl at N4 on both potency and cell-type selectivity. Procurement is recommended for medicinal chemistry groups conducting matrix-based lead optimization of the 6-piperazinyl-purine scaffold.

Physicochemical and PK Parameter Benchmarking for CNS Drug Design

The target compound's calculated properties (MW = 322.4, HBD = 0, flexible phenethyl side chain) place it in favorable CNS drug-like chemical space. Its direct comparison with the N9-unsubstituted analog (HBD = 1, MW = 308.4) provides a clean experimental system for measuring the impact of a single methylation event on logP, aqueous solubility, PAMPA permeability, and microsomal stability [1]. For DMPK scientists and computational chemists, this compound offers a defined structural probe to test whether N9-methylation in the 6-piperazinyl-purine series consistently improves membrane permeability as predicted, or whether the phenethyl group's lipophilicity dominates the PK profile. This type of head-to-head physicochemical benchmarking is not possible with the commercially prevalent N4-arylpiperazine purine analogs, which confound multiple structural variables simultaneously.

Patent-Landscape-Guided Lead Identification in Mood Disorders

WO2011059207A2 explicitly claims arylpiperazine-containing purine derivatives for preventing or treating depressive disorders, with exemplified compounds demonstrating synergistic effects with venlafaxine (Effexor) and fluoxetine (Prozac) in vivo [1]. The target compound falls within the Markush structure of this patent family. For industrial research groups conducting patent-landscape-driven lead identification, procuring this specific compound enables freedom-to-operate assessment and provides a starting point for designing novel analogs outside the claimed space. The compound's distinction from the exemplified 2,3-dichlorophenylpiperazine and 2,3-dimethylphenylpiperazine derivatives in the patent (which use arylpiperazine rather than phenethylpiperazine moieties) offers a basis for arguing non-infringement while retaining the core purine-piperazine pharmacophore.

Quote Request

Request a Quote for 9-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.